molecular formula C12H12Br2F6 B2740415 1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane CAS No. 71759-72-3

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane

Cat. No.: B2740415
CAS No.: 71759-72-3
M. Wt: 430.026
InChI Key: SPOYIONQSAAPNA-UHFFFAOYSA-N
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Description

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane is a chemical compound with the molecular formula C₁₂H₁₂Br₂F₆. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The presence of bromine and trifluoromethyl groups in this compound imparts unique chemical properties, making it of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane typically involves the bromination of 5,7-bis(trifluoromethyl)adamantane. This reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 1 and 3 positions of the adamantane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1,3-diamino-5,7-bis(trifluoromethyl)adamantane .

Scientific Research Applications

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and radical reactions, which can modify the compound’s structure and reactivity. The pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5,7-dimethyladamantane: Similar in structure but with methyl groups instead of trifluoromethyl groups.

    1,3-Dichloro-5,7-bis(trifluoromethyl)adamantane: Similar but with chlorine atoms instead of bromine atoms.

Uniqueness

1,3-Dibromo-5,7-bis(trifluoromethyl)adamantane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-dibromo-5,7-bis(trifluoromethyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Br2F6/c13-9-2-7(11(15,16)17)1-8(4-9,12(18,19)20)5-10(14,3-7)6-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOYIONQSAAPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)Br)C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Br2F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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